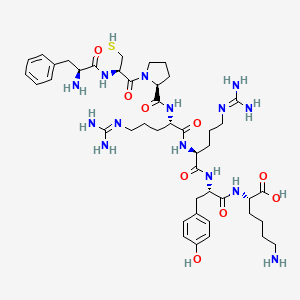
Nickel--tungsten (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-tungsten (1/3) is a binary alloy composed of nickel and tungsten in a 1:3 ratio. This compound is known for its exceptional hardness, corrosion resistance, and high-temperature stability. It is widely used in various industrial applications, including coatings, catalysts, and high-strength materials.
準備方法
Synthetic Routes and Reaction Conditions
Nickel-tungsten (1/3) can be synthesized through various methods, including electrodeposition, chemical vapor deposition, and mechanical alloying. One common method is electrodeposition, where nickel and tungsten ions are co-deposited onto a substrate from an electrolyte solution. The electrolyte typically contains nickel sulfate, sodium tungstate, and a complexing agent such as citric acid. The process is carried out under controlled pH, temperature, and current density to achieve the desired composition and properties .
Industrial Production Methods
In industrial settings, nickel-tungsten (1/3) is often produced using high-temperature sintering or powder metallurgy techniques. These methods involve mixing nickel and tungsten powders in the desired ratio, followed by compaction and sintering at elevated temperatures. This process results in a dense, homogeneous alloy with excellent mechanical properties .
化学反応の分析
Types of Reactions
Nickel-tungsten (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly resistant to oxidation and corrosion, making it suitable for high-temperature applications.
Common Reagents and Conditions
Oxidation: Nickel-tungsten (1/3) can be oxidized in the presence of oxygen at high temperatures, forming nickel oxide and tungsten oxide.
Reduction: The alloy can be reduced using hydrogen gas at elevated temperatures to produce pure nickel and tungsten.
Substitution: Nickel-tungsten (1/3) can undergo substitution reactions with other metals, such as iron or cobalt, to form ternary alloys with enhanced properties
Major Products Formed
Oxidation: Nickel oxide (NiO) and tungsten oxide (WO3)
Reduction: Pure nickel (Ni) and tungsten (W)
Substitution: Ternary alloys such as nickel-iron-tungsten or nickel-cobalt-tungsten
科学的研究の応用
Nickel-tungsten (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation and dehydrogenation reactions.
Medicine: Explored for drug delivery systems and diagnostic tools, leveraging its stability and non-toxicity.
作用機序
The mechanism by which nickel-tungsten (1/3) exerts its effects is primarily related to its electronic structure and surface properties. The alloy’s high hardness and corrosion resistance are attributed to the strong bonding between nickel and tungsten atoms, which creates a stable and dense crystal lattice. In catalytic applications, the alloy’s surface provides active sites for chemical reactions, facilitating the adsorption and activation of reactant molecules .
類似化合物との比較
Nickel-tungsten (1/3) can be compared with other similar compounds, such as nickel-chromium and nickel-molybdenum alloys:
Nickel-chromium: Known for its excellent oxidation resistance and high-temperature strength, but less hard than nickel-tungsten (1/3).
Nickel-molybdenum: Offers good corrosion resistance and catalytic properties, but nickel-tungsten (1/3) has superior hardness and wear resistance
List of Similar Compounds
- Nickel-chromium (Ni-Cr)
- Nickel-molybdenum (Ni-Mo)
- Nickel-iron-tungsten (Ni-Fe-W)
- Nickel-cobalt-tungsten (Ni-Co-W)
Nickel-tungsten (1/3) stands out due to its unique combination of hardness, corrosion resistance, and high-temperature stability, making it a valuable material for a wide range of applications.
特性
CAS番号 |
304021-50-9 |
|---|---|
分子式 |
NiW3 |
分子量 |
610.2 g/mol |
IUPAC名 |
nickel;tungsten |
InChI |
InChI=1S/Ni.3W |
InChIキー |
ZPBFSNAKJNYHPL-UHFFFAOYSA-N |
正規SMILES |
[Ni].[W].[W].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
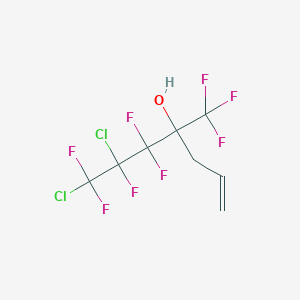
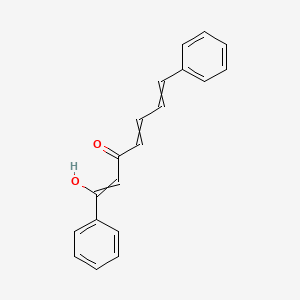
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
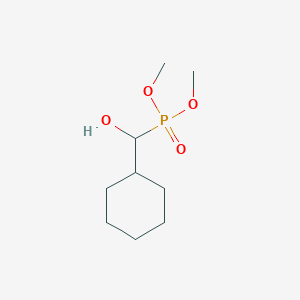
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
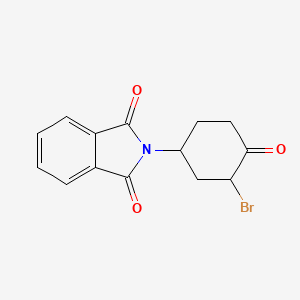
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)

